molecular formula C14H17N5O4S2 B2691097 3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide CAS No. 326912-28-1

3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2691097
CAS No.: 326912-28-1
M. Wt: 383.44
InChI Key: ARFRJLRJEUDVMO-UHFFFAOYSA-N
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Description

3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a complex organic compound with a unique structure that combines elements of pyrimidine, hydrazine, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. Starting materials often include substituted pyrimidines, which are subjected to a series of condensation reactions with hydrazine derivatives. The final step usually involves the sulfonation of the intermediate compound to attach the N,N-diethylbenzenesulfonamide group. Reaction conditions often require controlled temperatures and pH, as well as catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar multi-step synthesis. The process is optimized for large-scale production by improving reaction efficiency and yield. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improve scalability. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide can undergo several types of chemical reactions, including:

  • Oxidation: Typically, the sulfur and nitrogen atoms in the compound are susceptible to oxidation, leading to the formation of sulfoxides and other oxidized derivatives.

  • Reduction: The compound can be reduced to form hydrazine and amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions result in amine derivatives.

Scientific Research Applications

3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide finds applications in various scientific fields:

  • Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

  • Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrolase and oxidase enzymes.

  • Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

  • Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, including:

  • Enzyme Inhibition: The hydrazine and pyrimidine moieties can interact with enzyme active sites, leading to inhibition of enzyme activity.

  • Oxidative Stress Modulation: The sulfur atoms in the compound can react with reactive oxygen species, reducing oxidative stress and preventing cellular damage.

  • Signal Pathway Interference: The compound can interfere with cellular signaling pathways, modulating the expression of genes involved in inflammation and oxidative stress.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(2-(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Similar compounds include:

  • 4,6-dioxo-2-thioxotetrahydropyrimidine derivatives: These compounds share the pyrimidine core but lack the hydrazine and sulfonamide moieties, resulting in different reactivity and biological activity.

  • Hydrazinylbenzenesulfonamides: These compounds contain the hydrazine and sulfonamide groups but differ in the nature of the aromatic ring and additional functional groups.

Properties

IUPAC Name

N,N-diethyl-3-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S2/c1-3-19(4-2)25(22,23)10-7-5-6-9(8-10)17-18-11-12(20)15-14(24)16-13(11)21/h5-8H,3-4H2,1-2H3,(H3,15,16,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGKYRSQKFWOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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